AN-698
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Overview
Description
AN-698 is a complex organic compound that features a thiazolo[3,2-a]benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AN-698 typically involves multi-step organic reactions. One common method includes the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones . This reaction is often carried out under mild conditions, using solvents like ethanol or acetonitrile, and may require catalysts to improve yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure consistency and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
AN-698 can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve moderate temperatures (25-100°C) and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can produce a variety of substituted thiazolo[3,2-a]benzimidazole derivatives .
Scientific Research Applications
AN-698 has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural similarity to purines makes it a candidate for studying enzyme interactions and nucleic acid binding.
Mechanism of Action
The mechanism by which AN-698 exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiazolo[3,2-a]benzimidazole core can mimic purine structures, allowing it to bind to nucleic acids and proteins, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-substituted thiazolo[3,2-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities, such as anticancer and antibacterial properties.
Thiazole derivatives: These compounds also contain a thiazole ring and are known for their diverse biological activities, including antifungal and antiviral effects.
Uniqueness
What sets AN-698 apart is its specific substitution pattern, which enhances its reactivity and potential for functionalization. This makes it a versatile compound for developing new drugs and materials .
Properties
Molecular Formula |
C23H15BrN2O5S2 |
---|---|
Molecular Weight |
543.4 g/mol |
IUPAC Name |
[2-bromo-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C23H15BrN2O5S2/c1-30-15-7-9-16(10-8-15)33(28,29)31-20-11-6-14(12-17(20)24)13-21-22(27)26-19-5-3-2-4-18(19)25-23(26)32-21/h2-13H,1H3/b21-13- |
InChI Key |
SLZAJYHBJSLAEA-BKUYFWCQSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=C3C(=O)N4C5=CC=CC=C5N=C4S3)Br |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3)Br |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=C3C(=O)N4C5=CC=CC=C5N=C4S3)Br |
Origin of Product |
United States |
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